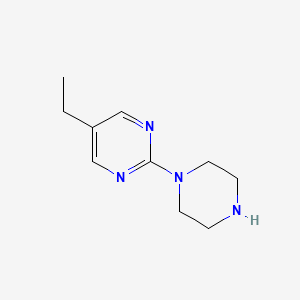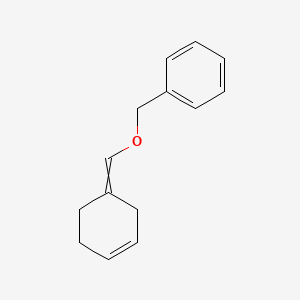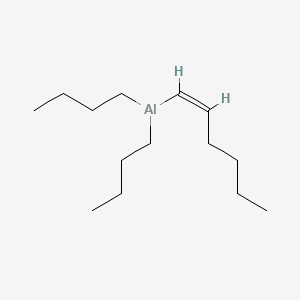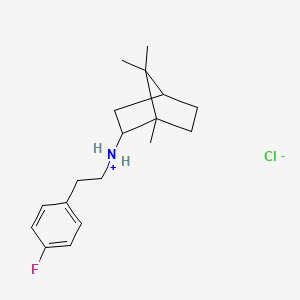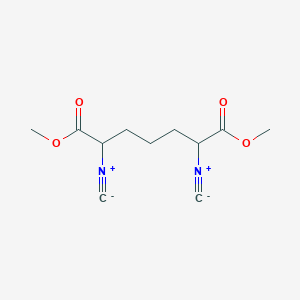
2,6-Diisocyanoheptanedioic acid dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisocyanoheptanedioic acid dimethyl ester is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol. This compound is known for its unique structure, which includes two isocyanate groups attached to a heptanedioic acid backbone, esterified with methanol. It is used in various scientific research applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisocyanoheptanedioic acid dimethyl ester typically involves the reaction of heptanedioic acid with phosgene to introduce the isocyanate groups. The esterification process is then carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Sulfuric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
2,6-Diisocyanoheptanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Urea derivatives
Reduction: Alcohols
Substitution: Carbamates
科学的研究の応用
2,6-Diisocyanoheptanedioic acid dimethyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development for targeting specific enzymes.
Industry: As a precursor for the production of polymers and resins.
作用機序
The mechanism of action of 2,6-Diisocyanoheptanedioic acid dimethyl ester involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form urea linkages, which are important in the formation of polymers. The ester groups can undergo hydrolysis to release methanol and heptanedioic acid, which can further participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,6-Diaminopimelic acid
- 2-Isocyanovaleric acid methyl ester
- Methyl-6-isocyanohexanoate
- 2-Isocyanohexanoic acid methyl ester
Uniqueness
2,6-Diisocyanoheptanedioic acid dimethyl ester is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and chemical processes.
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
dimethyl 2,6-diisocyanoheptanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-12-8(10(14)16-3)6-5-7-9(13-2)11(15)17-4/h8-9H,5-7H2,3-4H3 |
InChIキー |
CUTSLEUZXNSJCB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCCC(C(=O)OC)[N+]#[C-])[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


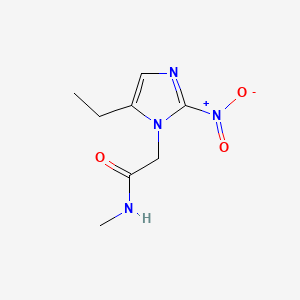
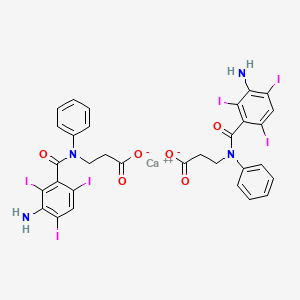
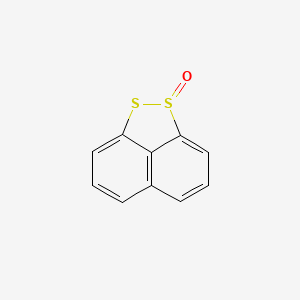

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
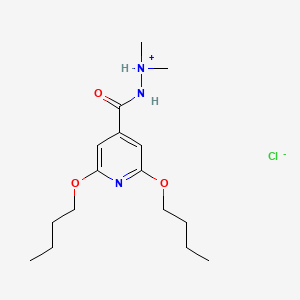
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
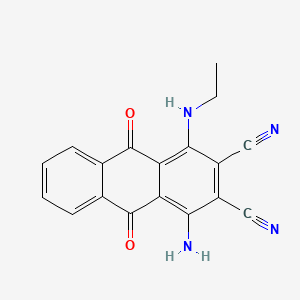
carbonyl]amino}-3-methoxy-3-oxopropoxy)phosphinic acid](/img/structure/B13756402.png)
